1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-
Description
The compound 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is a secondary amine characterized by a four-carbon butanamine backbone substituted at the terminal position with a [(4-methoxyphenyl)methoxy] group.
Key structural features include:
- Aliphatic chain: A butanamine backbone (C4H9NH2) providing flexibility and basicity.
- Functional groups: Primary amine (-NH2) and ether (-O-) groups, which may participate in hydrogen bonding or metabolic conjugation.
Properties
CAS No. |
662144-55-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,8-10,13H2,1H3 |
InChI Key |
FWQIANWRQRKNAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl chloride with butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation. Substitution reactions can result in a variety of substituted amines.
Scientific Research Applications
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Diversity: The target compound’s aliphatic amine contrasts with the benzopyranone core in ’s antiproliferative agent and the diketone structure of Avobenzone . Fentanyl derivatives (e.g., 4-Methoxybutyrylfentanyl) feature a piperidine-amide scaffold absent in simpler amines .
Functional Group Impact: The [(4-methoxyphenyl)methoxy] group in the target compound increases lipophilicity compared to unsubstituted butanamines. This is analogous to methoxyphenyl substitutions in Avobenzone, which enhance UV absorption . The primary amine in the target compound contrasts with tertiary amines in compounds like 4-[ethyl-[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]butyl 3,4-dimethoxybenzoate, which exhibit more complex hydrogen-bonding profiles .
Biological Activity :
- Methoxyphenyl-containing amines exhibit diverse bioactivities: CNS stimulation (p-methoxyamphetamine) , opioid receptor agonism (fentanyl analogs) , and UV protection (Avobenzone) . The target compound’s activity remains uncharacterized but may align with β-adrenergic modulation, as seen in structurally related phenethylamines (e.g., ’s β-agonist derivatives) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- has the molecular formula and an average mass of approximately 209.29 g/mol. Its structure consists of a butanamine backbone substituted with a methoxyphenyl group, which contributes to its biological properties.
Biological Activity
Mechanisms of Action:
The biological activity of this compound may involve interactions with various biomolecular targets, potentially modulating enzyme activity or receptor binding. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest it may exhibit both antiviral and anticancer properties .
Pharmacokinetics:
In silico studies have evaluated the pharmacokinetic properties of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These analyses indicate favorable drug-likeness according to Lipinski's rule of five, which assesses properties such as molecular weight and lipophilicity .
Anticancer Activity
A study investigating various derivatives of similar compounds found that certain structural modifications could enhance anticancer efficacy. For instance, compounds featuring methoxy substituents showed significant cytotoxic effects against cancer cell lines . The mechanism appears to involve apoptosis induction in targeted cells.
Antiviral Properties
Research into the antiviral potential of related compounds indicates that they may inhibit viral replication through interference with viral entry or replication processes. The methoxy group is believed to play a critical role in enhancing these effects by improving binding affinity to viral proteins .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
